molecular formula C15H21BO2S B13402514 4,4,5,5-Tetramethyl-2-(1-(4-(methylthio)phenyl)vinyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(1-(4-(methylthio)phenyl)vinyl)-1,3,2-dioxaborolane

Cat. No.: B13402514
M. Wt: 276.2 g/mol
InChI Key: YKVQLXMECRQHRC-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(1-(4-(methylthio)phenyl)vinyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring and a vinyl group attached to a phenyl ring substituted with a methylthio group. The presence of the boron atom makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1-(4-(methylthio)phenyl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of 4-(methylthio)benzaldehyde with a boron-containing reagent under specific conditions. One common method involves the use of a Suzuki-Miyaura coupling reaction, where 4-(methylthio)benzaldehyde is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere, and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(1-(4-(methylthio)phenyl)vinyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene, ethanol).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various aryl or vinyl-substituted products.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(1-(4-(methylthio)phenyl)vinyl)-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological systems due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(1-(4-(methylthio)phenyl)vinyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds. The vinyl group provides a site for further functionalization, allowing the compound to be incorporated into more complex structures. The methylthio group can undergo oxidation or reduction, adding to the compound’s versatility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

4,4,5,5-Tetramethyl-2-(1-(4-(methylthio)phenyl)vinyl)-1,3,2-dioxaborolane is unique due to the presence of the methylthio group, which provides additional sites for chemical modification

Properties

Molecular Formula

C15H21BO2S

Molecular Weight

276.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[1-(4-methylsulfanylphenyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO2S/c1-11(12-7-9-13(19-6)10-8-12)16-17-14(2,3)15(4,5)18-16/h7-10H,1H2,2-6H3

InChI Key

YKVQLXMECRQHRC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)SC

Origin of Product

United States

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